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Introduction
14-Deoxy-11,12-didehydroandrographolide (DAP), a major diterpenoid component of the

medicinal plant Andrographis paniculata, has garnered significant interest for its therapeutic

potential. Preclinical studies in murine models have demonstrated its efficacy in a range of

conditions, including viral infections and metabolic disorders. These application notes provide a

detailed overview of the dosage and administration of DAP in mice, based on published

research, to guide fellow researchers in their study design.

While the user requested information on "14-Deoxy-11,12-didehydroandrographolide 3,19-
disuccinate," publicly available research literature primarily focuses on the parent compound,

14-Deoxy-11,12-didehydroandrographolide (DAP or deAND). The following protocols and data

are based on studies involving DAP. Researchers should consider that the disuccinate salt form

may have different solubility and pharmacokinetic properties.
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The following table summarizes the quantitative data from key studies on the administration of

DAP to mice, focusing on the disease model, dosage, administration route, and observed

effects.

Disease Model Mouse Strain Dosage
Administration
Route

Key Findings

Influenza A

(H5N1)
Not Specified

500 or 1000

mg/kg/day
Not Specified

Significantly

diminished lung

virus titers.[1]

Influenza A

(H5N1 or H1N1)
Not Specified 1000 mg/kg/day Not Specified

Reduced

mortality and

weight loss when

initiated 4 hours

before infection.

[1]

Steatohepatitis

(High-Fat/High-

Cholesterol Diet)

Male C57BL/6J
0.05% and 0.1%

in diet
Oral (in diet)

Reduced plasma

alanine

aminotransferase

, hepatic

cholesterol, and

histological

lesions.[2][3]

Experimental Protocols
Protocol 1: Evaluation of Antiviral Efficacy in an
Influenza Mouse Model
This protocol is adapted from studies investigating the protective effects of DAP against highly

pathogenic influenza A viruses.[1]

1. Objective: To assess the in vivo efficacy of DAP in reducing viral load and improving survival

in mice lethally challenged with influenza A virus.

2. Materials:
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14-Deoxy-11,12-didehydroandrographolide (DAP)
Vehicle for administration (e.g., sterile PBS, carboxymethyl cellulose)
Specific pathogen-free mice
Influenza A virus stock (e.g., A/chicken/Hubei/327/2004 (H5N1) or A/PR/8/34 (H1N1))
Anesthetic for intranasal infection
Materials for tissue collection and viral titration (e.g., TCID50 assay)

3. Methodology:

Animal Acclimatization: Acclimatize mice to laboratory conditions for at least one week prior
to the experiment.
DAP Preparation: Prepare a homogenous suspension of DAP in the chosen vehicle at the
desired concentrations (e.g., for doses of 500 mg/kg/day and 1000 mg/kg/day).
DAP Administration:

Prophylactic Treatment: Initiate DAP administration at specified times before viral challenge
(e.g., 48 hours or 4 hours prior to infection).
Therapeutic Treatment: Initiate DAP administration at a specified time post-infection (e.g., 4
hours post-infection).
Administer DAP once daily for the duration of the study.

Influenza Virus Infection:

Lightly anesthetize mice.
Intranasally inoculate mice with a lethal dose of the influenza A virus.
Include a control group of mice that receives only the vehicle.

Monitoring:

Monitor mice daily for weight loss and mortality for a period of 14-21 days.

Viral Titer Determination:

At specific time points post-infection (e.g., 3, 5, and 7 days), euthanize a subset of mice from
each group.
Collect lung tissues aseptically and homogenize.
Determine the viral titers in the lung homogenates using a standard method such as the
TCID50 assay.
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Protocol 2: Assessment of Hepatoprotective Effects in a
Diet-Induced Steatohepatitis Mouse Model
This protocol is based on research evaluating the effects of DAP on non-alcoholic

steatohepatitis (NASH).[2][3]

1. Objective: To determine the effect of dietary DAP supplementation on liver injury and

steatohepatitis in mice fed a high-fat and high-cholesterol diet.

2. Materials:

14-Deoxy-11,12-didehydroandrographolide (DAP)
High-fat and high-cholesterol (HFHC) diet
Control low-fat diet
Male C57BL/6J mice
Equipment for blood collection and plasma separation
Kits for measuring plasma alanine aminotransferase (ALT) and cholesterol
Materials for liver histology (e.g., formalin, paraffin, H&E staining reagents)

3. Methodology:

Animal Acclimatization and Diet Groups:

Acclimatize mice for one week.
Divide mice into experimental groups:
Control group: Fed a low-fat diet.
HFHC group: Fed an HFHC diet.
HFHC + 0.05% DAP group: Fed an HFHC diet supplemented with 0.05% DAP.
HFHC + 0.1% DAP group: Fed an HFHC diet supplemented with 0.1% DAP.

Dietary Administration: Provide the respective diets to the mice for a specified duration (e.g.,
7 to 11 weeks).
Sample Collection:

At the end of the treatment period, fast the mice overnight.
Collect blood via cardiac puncture and prepare plasma.
Perfuse and collect the liver.
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Biochemical Analysis:

Measure plasma ALT and total cholesterol levels using commercial assay kits.

Histological Analysis:

Fix a portion of the liver in 10% formalin.
Embed the fixed tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
Evaluate liver sections for steatosis, inflammation, and hepatocellular damage.

Molecular Analysis (Optional):

Snap-freeze a portion of the liver in liquid nitrogen for subsequent analysis of gene and
protein expression related to inflammation and oxidative stress (e.g., TNF-α, NLRP3, Nrf2,
HO-1).[2][3]

Visualizations
Signaling Pathways
The therapeutic effects of andrographolide and its derivatives are often attributed to their

modulation of key inflammatory and antioxidant signaling pathways. While the specific

mechanisms of DAP are still under investigation, related compounds have been shown to

influence pathways such as NF-κB and Nrf2.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.mdpi.com/2072-6643/12/2/523
https://pubmed.ncbi.nlm.nih.gov/32085637/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1260692?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inflammatory Stimuli DAP Intervention

Signaling Pathways

Cellular Response

Inflammatory
Stimuli

NF-κB Pathway

Activates

14-Deoxy-11,12-didehydroandrographolide

Inhibits

Nrf2 Pathway

Activates

Pro-inflammatory
Cytokine Production

Antioxidant
Enzyme Expression

Click to download full resolution via product page

Caption: Putative signaling pathways modulated by DAP.

Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the in vivo

efficacy of DAP in a mouse model.
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Caption: General experimental workflow for in vivo DAP studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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